Methyl 3,3-dichloro-2-oxopropanoate
Overview
Description
Methyl 3,3-dichloro-2-oxopropanoate is an organic compound with the molecular formula C4H4Cl2O3 and a molecular weight of 170.98 g/mol . It is an ester derivative and is primarily used in research and industrial applications. This compound is known for its reactivity due to the presence of two chlorine atoms and a keto group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-dichloro-2-oxopropanoate can be synthesized through various methods. One common synthetic route involves the reaction of methyl acetoacetate with phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically proceeds as follows:
CH3COCH2COOCH3+PCl5→CH3CCl2COOCH3+POCl3+HCl
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dichloro-2-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (R-NH2), alcohols (R-OH), or thiols (R-SH) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Nucleophilic substitution: Substituted esters or amides.
Reduction: Methyl 3,3-dichloro-2-hydroxypropanoate.
Hydrolysis: 3,3-dichloro-2-oxopropanoic acid and methanol.
Scientific Research Applications
Methyl 3,3-dichloro-2-oxopropanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3,3-dichloro-2-oxopropanoate involves its reactivity towards nucleophiles and reducing agents. The presence of the keto group and chlorine atoms makes it a versatile intermediate in organic synthesis. It can undergo nucleophilic substitution, reduction, and hydrolysis reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyclopropyl-3-oxopropanoate: Similar ester structure but with a cyclopropyl group instead of chlorine atoms.
Methyl acetoacetate: Lacks the chlorine atoms but has a similar ester and keto group structure.
Uniqueness
Methyl 3,3-dichloro-2-oxopropanoate is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and chemical behavior.
Properties
IUPAC Name |
methyl 3,3-dichloro-2-oxopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O3/c1-9-4(8)2(7)3(5)6/h3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGAJIPDOCPNDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233330 | |
Record name | Propanoic acid, 3,3-dichloro-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431953-90-0 | |
Record name | Propanoic acid, 3,3-dichloro-2-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431953-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3,3-dichloro-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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